MAO-B vs. MAO-A Isoform Selectivity Profile of 7,8-Dichloroquinoline-5,6-dione
7,8-Dichloroquinoline-5,6-dione exhibits a measurable, albeit moderate, selectivity window between human MAO-B and MAO-A isoforms. Its IC50 for MAO-B is 17,000 nM, which is substantially lower (more potent) than its IC50 for MAO-A (>100,000 nM), indicating a >5.9-fold preference for the B isoform under these assay conditions [1]. This contrasts with the high-potency MAO-B inhibitor CHEMBL3094008 (IC50 = 28 nM against rat MAO-B), which demonstrates a vastly different potency profile, underscoring that 7,8-dichloroquinoline-5,6-dione occupies a distinct region of the structure-activity landscape [2]. This data defines its utility as a selective tool or a starting scaffold for optimizing MAO-B-directed ligands.
| Evidence Dimension | Monoamine Oxidase B (MAO-B) Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 17,000 nM (human MAO-B, insect cell membranes) |
| Comparator Or Baseline | CHEMBL3094008: IC50 = 28 nM (rat MAO-B, brain mitochondrial homogenate) |
| Quantified Difference | ~607-fold less potent than CHEMBL3094008; >5.9-fold selectivity over MAO-A (IC50 >100,000 nM) |
| Conditions | Human recombinant MAO-B and MAO-A expressed in insect cell membranes; substrate: kynuramine; detection: 4-hydroxyquinoline fluorescence |
Why This Matters
This profile defines the compound's precise position on the MAO inhibition potency scale, enabling researchers to select it as a moderate-potency B-isoform-preferring control or a non-optimized starting scaffold for medicinal chemistry optimization.
- [1] BindingDB Entry BDBM50450820 (CHEMBL4210376). IC50 data for human MAO-B and MAO-A inhibition by 7,8-dichloroquinoline-5,6-dione. View Source
- [2] BindingDB Entry BDBM50038061 (CHEMBL3094008). IC50 data for rat MAO-B inhibition. View Source
